Cas no 1806942-44-8 (2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol)

2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol
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- インチ: 1S/C8H9ClF2N2O/c9-5-2-13-6(1-12)4(3-14)7(5)8(10)11/h2,8,14H,1,3,12H2
- InChIKey: YEPUADMAXSTMTA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(CN)C(CO)=C1C(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 59.1
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029049417-500mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
Alichem | A029049417-250mg |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029049417-1g |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol |
1806942-44-8 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanolに関する追加情報
2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol: A Comprehensive Overview
The compound 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol, identified by the CAS No. 1806942-44-8, is a structurally complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, with multiple substituents attached at specific positions. The presence of an aminomethyl group at position 2, a chlorine atom at position 5, a difluoromethyl group at position 4, and a hydroxymethyl group at position 3 makes this molecule highly functionalized and versatile.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery and materials synthesis. The pyridine ring itself is a well-known heterocyclic structure with aromatic properties, making it a valuable component in various chemical reactions. The substitution pattern of this compound further enhances its reactivity and selectivity in different chemical environments. For instance, the aminomethyl group introduces nucleophilic properties, while the difluoromethyl group adds electron-withdrawing effects, which can be exploited in catalytic processes or as building blocks for more complex molecules.
One of the most promising applications of 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol lies in its potential as an intermediate in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitutions, additions, and eliminations, makes it a valuable precursor for synthesizing bioactive compounds. Recent research has demonstrated its utility in the synthesis of novel antibiotics and antiviral agents, where its unique functional groups play a critical role in achieving desired biological activities.
In addition to its role in pharmaceuticals, this compound has also shown potential in the field of materials science. The combination of electron-donating and electron-withdrawing groups on the pyridine ring allows for fine-tuning of electronic properties, making it suitable for applications in organic electronics. For example, derivatives of this compound have been explored as candidates for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where their electronic properties are crucial for device performance.
The synthesis of 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol involves a series of carefully designed reactions that ensure high yields and purity. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to streamline its production. These advancements not only enhance the feasibility of large-scale synthesis but also pave the way for further modifications to tailor the compound's properties according to specific applications.
From an environmental perspective, understanding the stability and biodegradability of this compound is essential for assessing its safety and sustainability. Recent studies have focused on evaluating its environmental impact under various conditions, including aqueous solutions and soil environments. These investigations are critical for ensuring that its use does not pose risks to ecosystems or human health.
In conclusion, 2-(Aminomethyl)-5-chloro-4-(difluoromethyl)pyridine-3-methanol represents a fascinating example of how structural complexity can lead to versatile functionality. With ongoing research uncovering new applications and improved synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings. Its unique combination of structural features makes it a valuable tool for advancing science and technology across multiple disciplines.
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